potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate
CAS No.:
Cat. No.: VC13530973
Molecular Formula: C8H12KN3O3
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12KN3O3 |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | potassium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate;hydrate |
| Standard InChI | InChI=1S/C8H11N3O2.K.H2O/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;1H2/q;+1;/p-1 |
| Standard InChI Key | KLWDUSTXTAUJCT-UHFFFAOYSA-M |
| SMILES | C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+] |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a seven-membered azepine ring. The triazole moiety (a five-membered ring with three nitrogen atoms) contributes to its electron-rich character, while the partially saturated azepine ring introduces conformational flexibility. The carboxylate group at position 3 and the potassium counterion enhance solubility in polar solvents. The hydrate form incorporates water molecules into its crystal lattice, as indicated by the suffix “hydrate” in its IUPAC name: potassium;6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine-3-carboxylate;hydrate.
Table 1: Key Chemical Identifiers
Spectroscopic and Physical Data
While explicit spectroscopic data (e.g., NMR, IR) are absent in available literature, analogous triazoloazepines exhibit strong absorption in UV-Vis spectra due to conjugated π-systems . The potassium salt’s solubility in aqueous solutions aligns with its ionic character, though exact solubility metrics require experimental validation. Thermal stability is inferred from its hydrate form, which typically decomposes at elevated temperatures (>200°C).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions starting with cyclocondensation of precursors to form the triazoloazepine core. A plausible route, extrapolated from related triazepine syntheses , includes:
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Cyclocondensation: Reacting -phenylenediamine derivatives with carbonyl compounds to form intermediate azepine rings.
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Triazole Formation: Introducing nitrogen via cyclization with nitriles or hydrazines.
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Carboxylation: Introducing the carboxylate group at position 3 using potassium carbonate or similar bases.
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Hydration: Crystallization from aqueous media to yield the hydrate form.
Reaction conditions (temperature, solvent, catalysts) significantly impact yields, though specific optimizations are proprietary. Industrial-scale production remains limited due to the compound’s niche research applications.
Challenges and Optimizations
Key challenges include regioselectivity in triazole ring formation and purification of the hydrated form. Microwave-assisted synthesis and ultrasound irradiation, effective in analogous heterocycles , could enhance reaction efficiency but require validation for this specific compound.
| Supplier | Purity | Packaging | Price Range (Est.) |
|---|---|---|---|
| Parchem | ≥95% | 1–5 g | $300–$500 |
| FUJIFILM Wako | ≥95% | 1–10 g | $200–$400 |
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